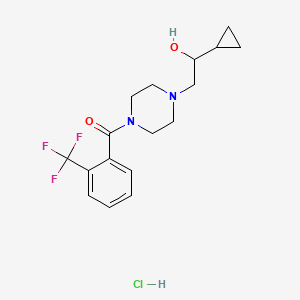

![molecular formula C18H13F3N2O2S B2990853 4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 1903326-40-8](/img/structure/B2990853.png)

4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

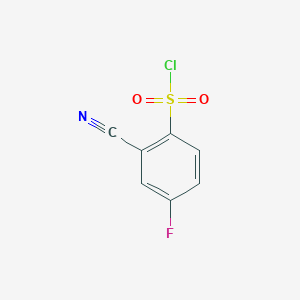

The compound “4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a trifluoromethyl group, which is a functional group in organic chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a trifluoromethyl group, and a benzamide group. The thiazole ring and the trifluoromethyl group are likely to contribute to the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of a trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of substituted benzamides, related to the chemical structure of interest, were synthesized and evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited superior anticancer activities compared to reference drugs, highlighting their potential as novel anticancer agents (Ravinaik et al., 2021).

Antimicrobial Agents

Thiazole derivatives, closely related to the compound , were synthesized and screened for antimicrobial activity. Some molecules demonstrated potent antibacterial activity, especially against Gram-positive strains, and were more effective than reference drugs in inhibiting pathogenic strains (Bikobo et al., 2017).

Material Science Applications

Research into N-(thiazol-2-yl)benzamide derivatives revealed their potential as supramolecular gelators, with specific derivatives showing gelation behavior in ethanol/water and methanol/water mixtures. This study emphasizes the importance of methyl functionality and multiple non-covalent interactions in gelation behavior, useful for designing new materials (Yadav & Ballabh, 2020).

Synthesis of Novel Compounds

Thiazolepyridine derivatives, synthesized via a green, one-pot method, showed moderate antibacterial activity. This sustainable and economical synthesis route offers a pathway to creating new antibacterial agents, highlighting the versatility of thiazole and benzamide frameworks in medicinal chemistry (Karuna et al., 2021).

Eigenschaften

IUPAC Name |

4-(1,3-thiazol-2-yloxy)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-3-1-2-12(10-14)11-23-16(24)13-4-6-15(7-5-13)25-17-22-8-9-26-17/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXJMHOYRCXTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

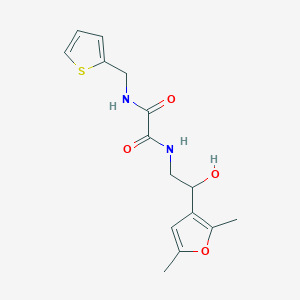

![N-(2-chlorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2990772.png)

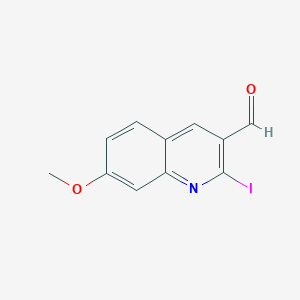

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)

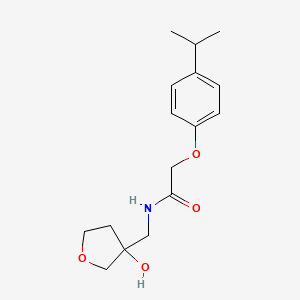

![7-Ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2990778.png)

![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)

![1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B2990783.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990790.png)

![6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2990791.png)

![6-ethyl 3-methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990792.png)